

Spectroscopic Characterization of Ethyl 2-(oxetan-3-yl)acetate: A Technical Guide

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Compound of Interest

Compound Name: **Ethyl 2-(oxetan-3-yl)acetate**

Cat. No.: **B168561**

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Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, MS) and specific experimental protocols for "**Ethyl 2-(oxetan-3-yl)acetate**" did not yield direct results. The information presented herein is based on predicted spectroscopic values and general analytical methodologies. This guide is intended to provide a framework for researchers and scientists in drug development for the analysis of this compound.

Introduction

Ethyl 2-(oxetan-3-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the presence of the oxetane ring, a motif known to favorably modulate physicochemical properties such as solubility and metabolic stability. A thorough spectroscopic characterization is paramount for unambiguous structure confirmation and quality control. This technical guide provides a summary of predicted spectroscopic data and outlines general experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 2-(oxetan-3-yl)acetate**. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **Ethyl 2-(oxetan-3-yl)acetate** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.7	t	2H	O-CH ₂ (oxe)
~4.5	t	2H	O-CH ₂ (oxe)
~4.1	q	2H	O-CH ₂ -CH ₃
~3.5	m	1H	CH (oxe)
~2.6	d	2H	CH ₂ -COO
~1.2	t	3H	O-CH ₂ -CH ₃

Abbr: oxe - oxetane

Table 2: Predicted ¹³C NMR Data for **Ethyl 2-(oxetan-3-yl)acetate** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~171	C=O
~72	O-CH ₂ (oxe)
~61	O-CH ₂ -CH ₃
~38	CH ₂ -COO
~33	CH (oxe)
~14	O-CH ₂ -CH ₃

Abbr: oxe - oxetane

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Ethyl 2-(oxetan-3-yl)acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2850	Medium-Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1250-1000	Strong	C-O stretch (ester and ether)
~980	Medium-Strong	Oxetane ring vibration

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Ethyl 2-(oxetan-3-yl)acetate**

m/z	Ion
144	[M] ⁺ (Molecular Ion)
115	[M - C ₂ H ₅] ⁺
99	[M - OCH ₂ CH ₃] ⁺
87	[M - COOCH ₂ CH ₃] ⁺
71	[C ₄ H ₇ O] ⁺
57	[C ₃ H ₅ O] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 2-(oxetan-3-yl)acetate** in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time and a larger number of scans are generally required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

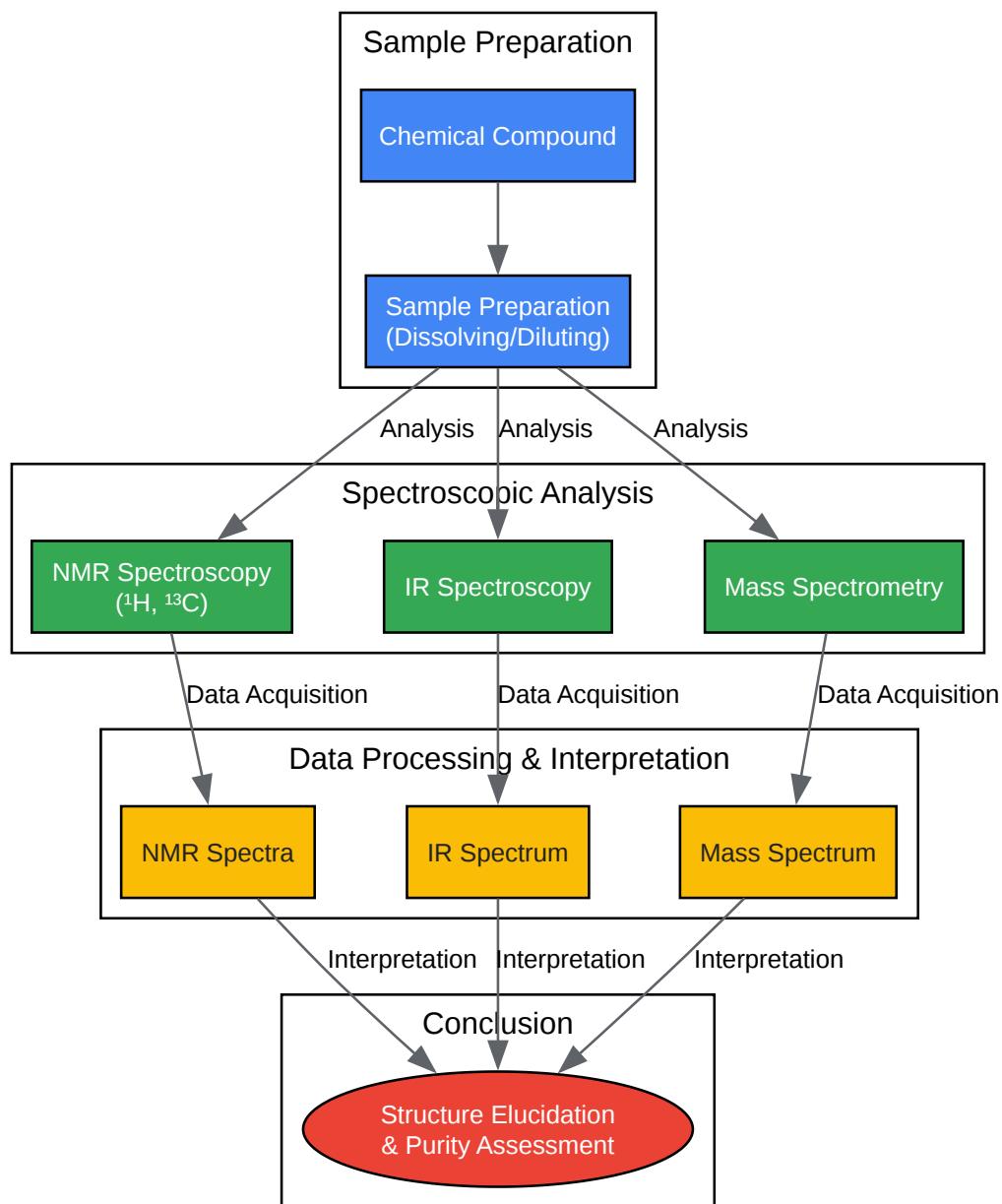
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200) to observe the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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General workflow for spectroscopic analysis.

This comprehensive approach, combining NMR, IR, and MS, is essential for the unequivocal structural confirmation and purity assessment of "**Ethyl 2-(oxetan-3-yl)acetate**" and other related compounds in the drug development pipeline.

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